REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]1([S:6][C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:19])[C:14]([O:16]CC)=[O:15])=[CH:9][CH:8]=2)[CH2:5][CH2:4]1>CCO>[CH:3]1([S:6][C:7]2[CH:8]=[CH:9][C:10]([C:13](=[O:19])[C:14]([OH:16])=[O:15])=[CH:11][CH:12]=2)[CH2:5][CH2:4]1 |f:0.1|
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Name
|
|
Quantity
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163 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40.62 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)SC1=CC=C(C=C1)C(C(=O)OCC)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
|
Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CONCENTRATION
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Details
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the mixture was concentrated to 150 ml
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Type
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WASH
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Details
|
washed with ether (2×100 ml)
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Type
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ADDITION
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Details
|
Sufficient concentrated HCl was then added
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Type
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EXTRACTION
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Details
|
the resulting precipitate was extracted into EtOAc (2×300 ml)
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Type
|
WASH
|
Details
|
The combined organic phases were washed with water (3×100 ml), brine (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
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Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)SC1=CC=C(C=C1)C(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |